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Compound of Interest

4-(5-Butyl-1,3-dioxan-2-
Compound Name:
yl)benzonitrile

cat. No.: B1332157

An In-depth Technical Guide to 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Introduction

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is a complex organic molecule featuring a central 1,3-
dioxane ring linking a butyl group and a cyanophenyl group. This unique structure positions it
as a valuable intermediate and building block in various fields of chemical synthesis, including
medicinal chemistry and materials science. The benzonitrile moiety is a common
pharmacophore and a precursor to other functional groups, while the substituted dioxane ring
can introduce specific stereochemistry and conformational rigidity. This guide provides a
comprehensive overview of its identifiers, physicochemical properties, a detailed synthetic
pathway, and potential applications for professionals in research and development.

Compound Identification and Properties

Precise identification is critical for regulatory compliance, procurement, and scientific
documentation. 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is identified by several key numbers
and notations. It is important to note that different CAS numbers may refer to the mixture of
stereoisomers or a specific isomer, such as the trans configuration.

Chemical Identifiers
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Identifier Value Source
) AbacipharmTech,
Primary CAS Number 74800-54-7
BLDpharm[1][2]
_ U.S. Environmental Protection
CAS Number (trans-isomer) 74240-65-6
Agency][3]

4-(5-butyl-1,3-dioxan-2-

IUPAC Name o PubChem[4]
yl)benzonitrile

Molecular Formula C15H19NO2 PubChem[4]
INnChI=1S/C15H19NO2/c1-2-3-
4-13-10-17-15(18-11-13)14-7-

InChl PubChem[4]
5-12(9-16)6-8-14/h5-
8,13,15H,2-4,10-11H2,1H3
ZCZHIMLDHBRGMF-

InChliKey PubChem([4]
UHFFFAOYSA-N

_ CCCCcC1lcoc((ocr)ce=cc=C
Canonical SMILES PubChem[4]

(C=C2)C#N

Synonyms

4-(trans-5-Butyl-1,3-dioxan-2-
yl)benzonitrile, 4-(5-Butyl-[1]

[4]dioxan-2-yl)-benzonitrile

PubChem, U.S. Environmental

Protection Agency[3][4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and

potential applications.
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Property Value Source
Molar Mass 245.32 g/mol PubChem[4]
Monoisotopic Mass 245.141578849 Da PubChem[4]
) Sigma-Aldrich (for analogous
Appearance Powder (predicted)
compounds)

XlogP 3.3 PubChem[4]
Hydrogen Bond Donor Count 0 PubCheml[4]
Hydrogen Bond Acceptor

3 PubChem[4]

Count

Synthesis and Mechanism

The synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is not extensively detailed in readily
available literature. However, a logical and efficient synthetic route can be designed based on
fundamental organic chemistry principles, specifically the formation of an acetal from an
aldehyde and a diol.

Retrosynthetic Analysis

A retrosynthetic approach reveals that the target molecule can be disconnected at the acetal
carbon-oxygen bonds. This points to two key precursors: 4-formylbenzonitrile (also known as 4-
cyanobenzaldehyde) and 2-butylpropane-1,3-diol.
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4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile

Acetal Disconnection

T
Precursors
4-Formylbenzonitrile 2-Butylpropane-1,3-diol

Click to download full resolution via product page

Retrosynthetic analysis of the target molecule.

Precursor Synthesis: 2-Butylpropane-1,3-diol

The diol precursor, 2-butylpropane-1,3-diol, can be synthesized via a base-catalyzed aldol
condensation between valeraldehyde (pentanal) and formaldehyde, followed by a reduction
step. This is analogous to established methods for producing similar 2,2-dialkyl-1,3-

propanediols.[5]

Step 1: Aldol Condensation Valeraldehyde reacts with formaldehyde in the presence of a base
(e.g., NaOH) to form an intermediate aldol adduct.

Step 2: Cannizzaro-type Reduction In the presence of excess formaldehyde and a strong base,
the intermediate aldehyde is reduced to the corresponding primary alcohol, while formaldehyde
is oxidized to formate. This crossed Cannizzaro reaction is a classic method for this type of

transformation.

Final Synthetic Step: Acetal Formation
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The core of the synthesis involves the acid-catalyzed reaction between 4-formylbenzonitrile
and 2-butylpropane-1,3-diol to form the 1,3-dioxane ring. This reaction is typically performed
with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA), and involves
the removal of water to drive the equilibrium towards the product.

Precursors

2-Butylpropane-1,3-diol

+
H™* (cat.) —¥|4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile
- H20

4-Formylbenzonitrile

Click to download full resolution via product page

Forward synthesis workflow via acetal formation.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic synthesis
methodologies for acetal formation.

e Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux
condenser, add 4-formylbenzonitrile (1.0 eq), 2-butylpropane-1,3-diol (1.1 eq), and a suitable
solvent such as toluene.

o Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).

» Reaction Execution: Heat the mixture to reflux. Water generated during the reaction will be
azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress
by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting
aldehyde is consumed.

o Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially
with a saturated sodium bicarbonate (NaHCOs) solution to neutralize the acid catalyst,
followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na=SOa), filter, and
concentrate the solvent under reduced pressure. The resulting crude product can be purified
by column chromatography on silica gel or by recrystallization to yield the pure 4-(5-Butyl-
1,3-dioxan-2-yl)benzonitrile.

Potential Applications in Research and Drug
Development

While specific applications for this molecule are not widely documented, its structural
components suggest significant potential in several areas:

Medicinal Chemistry: The benzonitrile group is a versatile functional group in drug design. It
can act as a bioisostere for other groups, participate in hydrogen bonding, and serve as a
synthetic handle for creating more complex derivatives.[6] The overall lipophilicity and shape
conferred by the butyl-dioxane portion can be tuned to optimize binding affinity and
pharmacokinetic properties of a lead compound.

Materials Science: Compounds with rigid cores and polar terminal groups, such as the
cyanophenyl group, are foundational to the development of liquid crystals. The specific
stereochemistry of the dioxane ring (cis/trans isomers) can significantly influence the
mesophase properties and ordering of such materials.

Intermediate for Novel Scaffolds: This molecule can serve as a protected form of 4-
formylbenzonitrile. The dioxane acetal is stable under many reaction conditions but can be
readily removed with agueous acid, revealing the aldehyde for further transformations. This
protecting group strategy is fundamental in multi-step organic synthesis.

Expected Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. Based on the molecule's
structure, the following spectral characteristics are expected:

e 1H NMR: Signals would be expected in the aromatic region (7.5-7.8 ppm) for the protons on
the benzonitrile ring, a singlet for the acetal proton (~5.5-6.0 ppm), multiplets for the protons
on the dioxane ring (3.5-4.5 ppm), and signals in the aliphatic region (0.8-1.6 ppm) for the
butyl chain protons.
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e 13C NMR: Characteristic peaks would include the nitrile carbon (~118 ppm), the quaternary
aromatic carbon attached to the nitrile (~112 ppm), other aromatic carbons (128-135 ppm),
the acetal carbon (~100 ppm), carbons of the dioxane ring (~70 ppm), and the carbons of the
butyl chain (14-35 ppm).

» IR Spectroscopy: Key absorption bands would be observed for the C=N stretch (~2230
cm™1), C-O stretches of the acetal (~1100-1200 cm~1), aromatic C=C stretching, and
aliphatic C-H stretching.

e Mass Spectrometry: The molecular ion peak [M]* would be observed at m/z = 245.14. High-
resolution mass spectrometry (HRMS) should confirm the elemental composition of
Ci1sH19NO:.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided from notifications
to the European Chemicals Agency (ECHA), this compound is associated with the following
hazard:

e H413: May cause long-lasting harmful effects to aquatic life.[4]

Precautionary Measures: Users should employ standard laboratory safety practices, including
the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
Handling should occur in a well-ventilated area or a chemical fume hood. Avoid release to the
environment and dispose of the chemical in accordance with local, state, and federal
regulations.[4]

Conclusion

4-(5-Butyl-1,3-dioxan-2-yl)benzonitrile is a compound with significant untapped potential. Its
synthesis is achievable through well-established organic reactions, making it an accessible
building block for advanced applications. For researchers in drug discovery, the molecule offers
a unigue scaffold combining a versatile benzonitrile moiety with a tunable lipophilic dioxane
group. In materials science, it presents possibilities for the development of novel liquid crystals
and other functional materials. This guide provides the foundational technical knowledge
necessary for scientists to procure, synthesize, and effectively utilize this compound in their
research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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